An In-depth Technical Guide to 3-Acetoxypyridine: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to 3-Acetoxypyridine: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxypyridine, also known as pyridin-3-yl acetate, is a pyridine derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive acetyl group and a pyridine core makes it a versatile building block for the synthesis of a wide range of complex molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-acetoxypyridine, with a particular focus on its role in drug development.
Chemical Structure and Properties
3-Acetoxypyridine is a colorless to pale yellow liquid with the chemical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[3] The molecule consists of a pyridine ring substituted at the 3-position with an acetoxy group.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17747-43-2 | |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| Boiling Point | 92 °C at 9 mmHg | |
| Density | 1.141 g/mL at 25 °C | |
| Refractive Index | n20/D 1.503 | |
| Flash Point | 101 °C (closed cup) | |
| Solubility | Soluble in water | [4] |
Structural Diagram
Caption: Chemical structure of 3-Acetoxypyridine.
Synthesis and Reactivity
The most common and straightforward method for the synthesis of 3-Acetoxypyridine is the acetylation of 3-hydroxypyridine. This reaction is typically carried out using acetic anhydride, often in the presence of a base or an acid catalyst.
General Synthesis Protocol: Acetylation of 3-Hydroxypyridine
This protocol describes a standard laboratory procedure for the synthesis of 3-acetoxypyridine.
Materials:
-
3-Hydroxypyridine
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypyridine in an excess of pyridine.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 3-acetoxypyridine.
Reactivity
3-Acetoxypyridine exhibits reactivity at both the ester functional group and the pyridine ring.
-
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-hydroxypyridine and acetic acid. This reaction is important to consider when designing synthetic routes where the acetyl group serves as a protecting group for the hydroxyl functionality.
-
Acylating Agent: 3-Acetoxypyridine can act as an acetylating agent for various nucleophiles, such as alcohols, phenols, and amines, particularly under conditions that activate the ester group.
-
Reactions at the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The position of substitution is influenced by the directing effects of both the nitrogen atom and the acetoxy group. The nitrogen atom can also be quaternized by reaction with alkyl halides.
Spectral Data and Characterization
The structure of 3-acetoxypyridine can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-acetoxypyridine in CDCl₃ typically shows the following signals:
-
A singlet at around δ 2.3 ppm corresponding to the three protons of the acetyl methyl group.
-
A multiplet in the aromatic region (δ 7.2-8.5 ppm) corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns can be complex due to the substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include:
-
A signal around δ 21 ppm for the methyl carbon of the acetyl group.
-
A signal around δ 169 ppm for the carbonyl carbon of the ester.
-
Signals in the aromatic region (δ 120-150 ppm) for the five carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum of 3-acetoxypyridine shows characteristic absorption bands:
-
A strong C=O stretching vibration for the ester group, typically around 1760-1740 cm⁻¹.
-
C-O stretching vibrations in the region of 1250-1000 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.[5]
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 3-acetoxypyridine. The molecular ion peak (M⁺) would be observed at m/z 137.[5] Common fragmentation patterns may involve the loss of the acetyl group or cleavage of the ester bond.
Applications in Drug Development
3-Acetoxypyridine is a valuable building block in the synthesis of pharmaceuticals due to the versatile reactivity of its functional groups.[1][6]
Key Intermediate in Pharmaceutical Synthesis
3-Acetoxypyridine serves as a key intermediate in the synthesis of several important drugs, including:
-
Risedronate Sodium: An anti-osteoporosis drug.[7][8] The synthesis of risedronate sodium involves the use of a pyridine-containing starting material, and 3-acetoxypyridine can be a precursor to such compounds.
-
Imatinib Mesylate: A targeted therapy for certain types of cancer.[7] The synthesis of imatinib involves the coupling of various heterocyclic fragments, and pyridine derivatives are integral to its structure.
The use of 3-acetoxypyridine in these syntheses highlights its importance in constructing the core scaffolds of medicinally active compounds.
Workflow for Utilizing 3-Acetoxypyridine in a Drug Discovery Program
Caption: A generalized workflow illustrating the use of 3-acetoxypyridine as a starting scaffold in a drug discovery program.
Safety, Handling, and Disposal
3-Acetoxypyridine is classified as a hazardous substance and requires careful handling.
Hazard Identification
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Physical Hazards: Combustible liquid.
Safe Handling Procedures
-
Always handle 3-acetoxypyridine in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Disposal
-
Dispose of 3-acetoxypyridine and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11][12]
-
Do not dispose of down the drain.[11]
Conclusion
3-Acetoxypyridine is a versatile and valuable chemical intermediate with a well-defined chemical structure and a range of useful properties. Its straightforward synthesis from 3-hydroxypyridine and its diverse reactivity make it an important building block in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of 3-acetoxypyridine is essential for its effective utilization in the creation of novel and complex molecular architectures with potential therapeutic applications. As with all chemicals, adherence to strict safety protocols during its handling and disposal is paramount to ensure a safe laboratory environment.
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